molecular formula C7H15N3OS B11943377 5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione

5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione

Cat. No.: B11943377
M. Wt: 189.28 g/mol
InChI Key: JMOCDRJLKLSISJ-UHFFFAOYSA-N
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Description

5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione is a heterocyclic organic compound that belongs to the class of triazinanes This compound is characterized by a triazinane ring substituted with a methoxypropyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione typically involves the reaction of 3-methoxypropylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazinane ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various alkyl or aryl substituted triazinanes.

Scientific Research Applications

5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(3-methoxypropyl)-1,3,5-triazinane
  • Hexahydro-1,3,5-tris(3-methoxypropyl)-1,3,5-triazine
  • 2,2’,2’'-(1,3,5-triazinane-1,3,5-triyl)triethanol

Uniqueness

5-(3-Methoxypropyl)-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The methoxypropyl group also contributes to its solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H15N3OS

Molecular Weight

189.28 g/mol

IUPAC Name

5-(3-methoxypropyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C7H15N3OS/c1-11-4-2-3-10-5-8-7(12)9-6-10/h2-6H2,1H3,(H2,8,9,12)

InChI Key

JMOCDRJLKLSISJ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CNC(=S)NC1

Origin of Product

United States

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